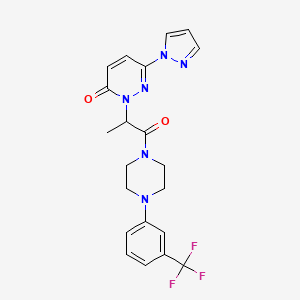

2-(1-oxo-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-yl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one

Description

This compound features a pyridazin-3(2H)-one core substituted at the 2-position with a propan-2-yl group bearing a 4-(3-(trifluoromethyl)phenyl)piperazine moiety and at the 6-position with a 1H-pyrazole group. The trifluoromethyl (-CF₃) group confers high electronegativity and lipophilicity, which may enhance binding affinity to biological targets such as receptors or enzymes.

Properties

IUPAC Name |

2-[1-oxo-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-yl]-6-pyrazol-1-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N6O2/c1-15(30-19(31)7-6-18(26-30)29-9-3-8-25-29)20(32)28-12-10-27(11-13-28)17-5-2-4-16(14-17)21(22,23)24/h2-9,14-15H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVIJWBVIYZSMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)N3C(=O)C=CC(=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-oxo-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-yl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis methods, pharmacological properties, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 439.45 g/mol. The structure features a pyridazine ring, a pyrazole moiety, and a piperazine group substituted with a trifluoromethyl phenyl group, which may contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives of this compound. For instance, related compounds with similar structural motifs have shown significant activity against various bacterial strains. The presence of the trifluoromethyl group is often linked to enhanced lipophilicity, which can improve membrane penetration and antimicrobial efficacy .

Antitubercular Activity

Research has demonstrated that compounds structurally related to This compound exhibit promising antitubercular activity. For example, derivatives were tested against Mycobacterium tuberculosis, showing IC50 values in the low micromolar range (around 1.35 to 4.00 μM), indicating potential as therapeutic agents .

Anticonvulsant Activity

The compound's analogs have also been evaluated for anticonvulsant properties using various animal models. A related study indicated that specific modifications in the piperazine ring could enhance anticonvulsant effects, suggesting that structural variations significantly impact biological outcomes .

Case Studies

A series of case studies highlight the effectiveness of compounds similar to This compound :

- Study on Antitubercular Agents : In a study focused on synthesizing new antitubercular agents, several derivatives exhibited IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis. The findings suggest that modifications in the side chains can lead to enhanced activity while maintaining low cytotoxicity towards human cells .

- Antimicrobial Screening : Compounds derived from similar structures were screened for antimicrobial activity against a panel of pathogens, revealing significant inhibition rates, particularly against Gram-positive bacteria. The trifluoromethyl substitution was noted as a critical factor in enhancing bioactivity .

Synthesis Methods

The synthesis of This compound typically involves multi-step reactions including:

- Formation of the piperazine core.

- Introduction of the trifluoromethyl phenyl group.

- Cyclization to form the pyridazine and pyrazole rings.

These steps often utilize reagents such as triethylamine and DMF under controlled conditions to yield high purity compounds .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Electronegativity and Reactivity: The trifluoromethyl group in the target compound significantly increases electronegativity compared to the chlorophenyl and phenoxy groups in analogs. This correlates with higher chemical shifts in spectroscopic analyses (e.g., ¹⁹F or ¹¹⁹Sn NMR) and may improve binding to electron-deficient targets .

Molecular Weight and Pharmacokinetics :

The target compound (~494.5 g/mol) has a higher molecular weight than analogs (392.5–448.9 g/mol), which could influence membrane permeability and metabolic stability. Piperazine-containing compounds often exhibit balanced solubility and bioavailability, but increased bulk may reduce diffusion rates .

Heterocyclic Core Variations: The pyridazinone core in the target compound differs from the pyrimidine in CAS 1203044-65-8 and the triazolo-pyridazinone in CAS 1251613-75-6. Pyridazinones are associated with kinase inhibition, while triazolo-pyridazinones are explored for antimicrobial activity .

The absence of chlorine or methyl groups in the target compound may reduce off-target interactions compared to its analogs .

Research Implications

For example:

- CCP4 Suite : Model binding modes of these compounds to hypothetical protein targets, leveraging crystallographic data .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates are involved?

The compound can be synthesized via multi-step coupling reactions. A common approach involves:

- Step 1 : Formation of the piperazine-substituted propanone intermediate through nucleophilic substitution between 3-(trifluoromethyl)phenylpiperazine and a brominated propanone derivative.

- Step 2 : Coupling the propanone intermediate with a pyrazole-substituted pyridazine core using peptide coupling reagents (e.g., HOBt/TBTU in DMF with NEt3 as a base) .

- Step 3 : Final purification via column chromatography or recrystallization.

Key intermediates include 3-(trifluoromethyl)phenylpiperazine and 6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives.

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : and NMR to verify substituent positions and piperazine/pyrazole integration .

- X-ray Crystallography : For resolving stereochemistry and confirming the pyridazine ring conformation (e.g., as demonstrated for similar pyrazoline derivatives) .

- HPLC-MS : To assess purity (>95%) and molecular ion consistency .

Q. What preliminary biological screening assays are suitable for this compound?

- In vitro kinase assays : Given the piperazine moiety’s affinity for GPCRs, screen against serotonin or dopamine receptors .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antitumor potential, as pyrazole derivatives often exhibit such activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Modifications :

- Vary the piperazine substituent (e.g., replace 3-(trifluoromethyl)phenyl with chlorophenyl) to assess receptor selectivity.

- Alter the pyrazole position (e.g., 1H-pyrazol-1-yl vs. 1H-pyrazol-3-yl) to modulate steric effects .

- Methodology :

- Synthesize analogs via parallel combinatorial chemistry.

- Test binding affinity using radioligand displacement assays (e.g., -spiperone for dopamine D2 receptors) .

Q. What strategies address low yields in the final coupling step?

- Reaction Optimization :

- Use microwave-assisted synthesis to enhance reaction rates and yields.

- Replace TBTU with EDCI/HOBt for milder conditions .

- Solvent Screening : Test polar aprotic solvents (e.g., DCM vs. THF) to improve solubility of intermediates.

- Catalysis : Explore Pd-mediated coupling for pyridazine functionalization, as demonstrated in nitroarene reductive cyclizations .

Q. How can computational methods guide mechanistic studies of this compound’s bioactivity?

- Molecular Docking : Use AutoDock Vina to predict binding modes to kinase targets (e.g., EGFR or CDK2) .

- MD Simulations : Perform 100-ns simulations in GROMACS to analyze piperazine flexibility and ligand-receptor stability .

Q. What contradictions exist in reported synthetic protocols, and how can they be resolved?

- Contradiction : Discrepancies in optimal coupling reagents (HOBt vs. HATU) for pyridazine functionalization.

- Resolution : Conduct a systematic study comparing coupling efficiency using LC-MS monitoring. For example, HATU may improve yields in sterically hindered systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.